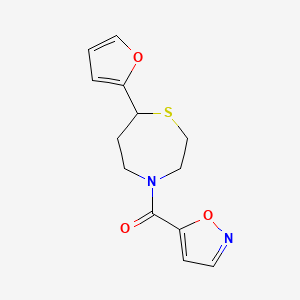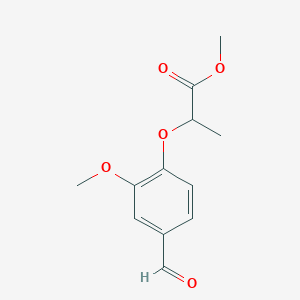
2,5-Dichloro-4-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-methoxybenzene-1-sulfonamide is a synthetic organic compound . It has a molecular weight of 256.11 and its molecular formula is C7H7Cl2NO3S .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-4-methoxybenzene-1-sulfonamide is 1S/C7H5Cl3O3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, methoxy, and sulfonyl groups.Chemical Reactions Analysis
As a reagent, 2,5-Dichloro-4-methoxybenzene-1-sulfonamide can catalyze the reaction of two molecules. The sulfonyl group in the compound is capable of forming a bond with another molecule, which is then broken, allowing the two molecules to react.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 76-77 degrees Celsius . The compound’s molecular weight is 256.11 , and its molecular formula is C7H7Cl2NO3S .科学的研究の応用
Antitumor Properties
Sulfonamide-focused libraries, including compounds related to 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, have shown promise in antitumor applications. Specifically, certain sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and exhibit antiproliferative effects, causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. Gene expression changes associated with these sulfonamides have been characterized, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures for antitumor applications (Owa et al., 2002).
Chiral Purity Analysis
In the pharmaceutical industry, the chiral purity of drugs is critical. For sulfonamides similar to 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, methods have been developed for enantiomeric resolution in bulk drugs. Chiral reverse phase liquid chromatography has been used to separate enantiomers, which is essential for ensuring the quality and efficacy of pharmaceutical products (Kasawar & Farooqui, 2009).
Inhibition of Carbonic Anhydrase
Sulfonamides, including derivatives of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, have been investigated for their ability to inhibit carbonic anhydrase, particularly the tumor-associated isozyme IX. This inhibition suggests potential applications in antitumor therapies. The unique inhibition profiles of these compounds against different isozymes of carbonic anhydrase highlight their potential as targeted therapeutic agents (Ilies et al., 2003).
Environmental Applications
Some derivatives of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide have been used in environmental applications, such as the development of sensors for heavy metal ions like Co2+. These compounds have been synthesized using environmentally friendly methodologies and characterized for their efficiency in detecting toxic pollutants, which is crucial for environmental monitoring and health care (Sheikh et al., 2016).
Alzheimer's Disease Research
Sulfonamides derived from 2,5-Dichloro-4-methoxybenzene-1-sulfonamide have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease. Their inhibitory effects on enzymes like acetylcholinesterase have been assessed, and some derivatives have shown promising activity, suggesting their potential use in the treatment of Alzheimer's (Abbasi et al., 2018).
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it undergoes electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
The safety information for 2,5-Dichloro-4-methoxybenzene-1-sulfonamide indicates that it has several hazard statements: H302, H314, and H335 . These codes correspond to specific hazards associated with the compound, including harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
2,5-dichloro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUCWSSCYXNPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)

![N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2799583.png)
![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)



![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)
![3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2799593.png)
![Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2799595.png)
![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2799596.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2799598.png)